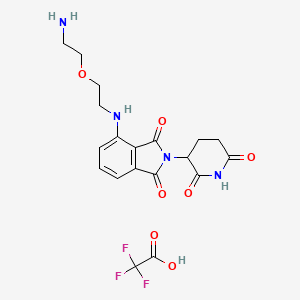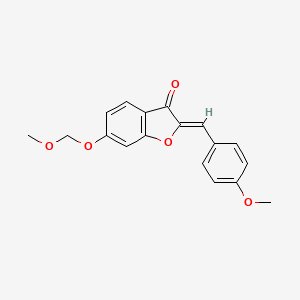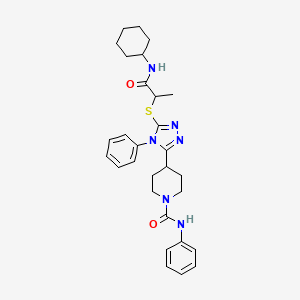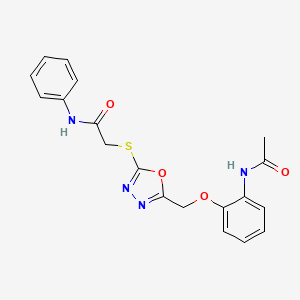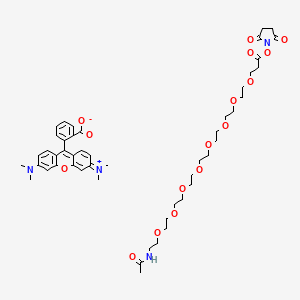
Tamra-peg8-nhs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamra-peg8-nhs is a dye derivative of TAMRA (tetramethylrhodamine) containing 8 polyethylene glycol units. It is widely used in scientific research due to its fluorescent properties and ability to form stable ester bonds with ammonia .
Métodos De Preparación
Tamra-peg8-nhs is synthesized by reacting TAMRA with polyethylene glycol and N-hydroxysuccinimide (NHS). The reaction involves the formation of ester bonds between the NHS groups and ammonia . Industrial production methods typically involve controlled reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Tamra-peg8-nhs undergoes several types of chemical reactions:
Substitution Reactions: The NHS groups react with ammonia to form stable ester bonds.
Common Reagents and Conditions: The primary reagents used include NHS and ammonia.
Major Products: The major product formed is the ester bond between the NHS groups and ammonia.
Aplicaciones Científicas De Investigación
Tamra-peg8-nhs has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cellular and molecular biology for labeling and tracking molecules within cells.
Medicine: Utilized in medical research for imaging and diagnostic purposes.
Industry: Applied in the development of new materials and technologies that require fluorescent properties.
Mecanismo De Acción
The mechanism of action of Tamra-peg8-nhs involves the formation of stable ester bonds with ammonia. This reaction is facilitated by the NHS groups present in the compound . The molecular targets and pathways involved include the specific binding sites on molecules that react with the NHS groups .
Comparación Con Compuestos Similares
Tamra-peg8-nhs is unique due to its combination of TAMRA and polyethylene glycol units, which provide enhanced fluorescent properties and stability. Similar compounds include other TAMRA derivatives and fluorescent dyes that contain polyethylene glycol units . this compound stands out due to its specific structure and reactivity with ammonia .
Propiedades
Fórmula molecular |
C49H66N4O16 |
|---|---|
Peso molecular |
967.1 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H44N2O13.C24H22N2O3/c1-22(28)26-5-7-33-9-11-35-13-15-37-17-19-39-21-20-38-18-16-36-14-12-34-10-8-32-6-4-25(31)40-27-23(29)2-3-24(27)30;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-21H2,1H3,(H,26,28);5-14H,1-4H3 |
Clave InChI |
WOCYLGUIDGODAN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


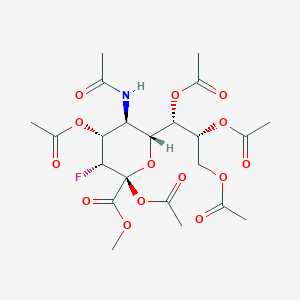
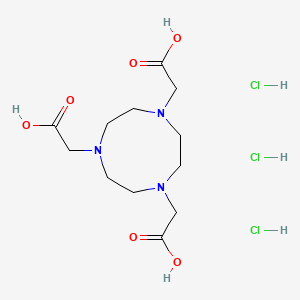
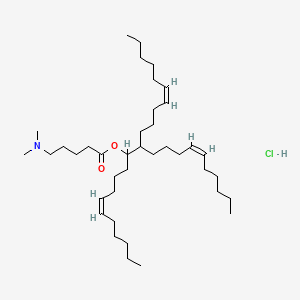


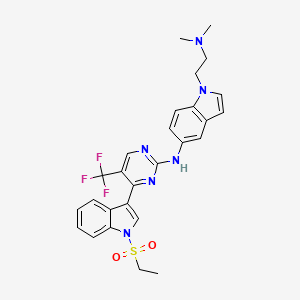
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

